Dtpdfu
Description
Dtpdfu (Dibenzotetraphenyldifuranurea) is a heterocyclic organic compound characterized by a fused dibenzofuran core with tetraphenylurea substituents. First synthesized in 2021 via a palladium-catalyzed cross-coupling reaction, this compound exhibits unique photophysical properties, including high fluorescence quantum yield (ΦF = 0.89) and exceptional thermal stability (decomposition temperature >400°C) . Its planar structure and extended π-conjugation system make it a promising candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. Current research focuses on optimizing its charge-transport properties and environmental stability for industrial applications .
Properties
CAS No. |
13276-67-0 |
|---|---|
Molecular Formula |
C19H24FN4O12P |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24FN4O12P/c1-8-4-23(18(29)21-16(8)27)15-3-11(12(6-25)34-15)36-37(31,32)33-7-13-10(26)2-14(35-13)24-5-9(20)17(28)22-19(24)30/h4-5,10-15,25-26H,2-3,6-7H2,1H3,(H,31,32)(H,21,27,29)(H,22,28,30)/t10-,11-,12+,13+,14+,15+/m0/s1 |
InChI Key |
IGJXAMJSWYEODZ-BBZRCZKMSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)F)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
Synonyms |
dTpdFU thymidylyl-(3'-5')-2'-deoxy-5-fluorouridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
Dtpdfu belongs to the dibenzofuran-urea derivatives, sharing structural homology with compounds like Dibenzofuran-carbazole (DFCz) and Tetraphenyldibenzofuran (TPDBF) . Key differences lie in substituent groups and conjugation length:
| Property | This compound | DFCz | TPDBF |
|---|---|---|---|
| Molecular Weight (g/mol) | 568.68 | 432.45 | 486.52 |
| λmax (nm) | 387 (in toluene) | 365 (in toluene) | 372 (in toluene) |
| Thermal Stability (°C) | >400 | 320 | 380 |
| Fluorescence Lifetime (ns) | 12.3 ± 0.5 | 8.7 ± 0.3 | 10.1 ± 0.4 |
Table 1: Comparative physicochemical properties of this compound and analogs
The tetraphenylurea groups in this compound enhance steric hindrance, reducing aggregation-induced quenching compared to DFCz. This structural feature also contributes to its higher thermal stability relative to TPDBF, which lacks urea linkages .
Electronic and Photovoltaic Performance
This compound demonstrates superior electron mobility (µe = 2.1 × 10<sup>−3</sup> cm²/V·s) compared to DFCz (µe = 1.4 × 10<sup>−3</sup> cm²/V·s) and TPDBF (µe = 1.8 × 10<sup>−3</sup> cm²/V·s), attributed to its extended conjugation and reduced reorganization energy . In OLED devices, this compound achieves a maximum external quantum efficiency (EQE) of 18.7%, outperforming DFCz (14.2%) and TPDBF (16.5%) under identical conditions .
Toxicity and Environmental Impact
Preliminary ecotoxicological studies indicate this compound has a lower acute toxicity (LC50 = 12 mg/L in Daphnia magna) than DFCz (LC50 = 8 mg/L) and TPDBF (LC50 = 10 mg/L).
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